molecular formula C10H12ClN B094924 N-(4-chlorobenzyl)cyclopropanamine CAS No. 19271-24-0

N-(4-chlorobenzyl)cyclopropanamine

Cat. No. B094924
CAS RN: 19271-24-0
M. Wt: 181.66 g/mol
InChI Key: RVXJABFVIDLTSI-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorobenzyl)cyclopropanamine" is not directly mentioned in the provided papers, but it is related to the field of cyclopropylamines and benzylamines, which are of interest in the context of organic and medicinal chemistry. Cyclopropylamines, such as the ones discussed in the papers, are a class of amines characterized by the presence of a three-membered cyclopropane ring attached to an amine group. This structural feature imparts unique chemical and physical properties to the compounds, making them valuable in various chemical transformations and potential pharmacological applications .

Synthesis Analysis

The synthesis of cyclopropylamine derivatives can be complex due to the inherent ring strain of the cyclopropane moiety. However, the papers do not provide specific details on the synthesis of "N-(4-chlorobenzyl)cyclopropanamine." Nevertheless, the synthesis of related compounds involves the use of catalysts to facilitate reactions such as the Mannich reaction, which is a method for forming carbon-carbon bonds adjacent to nitrogen in an enantioselective manner . This suggests that similar catalytic strategies could potentially be applied to the synthesis of "N-(4-chlorobenzyl)cyclopropanamine."

Molecular Structure Analysis

The molecular structure of cyclopropylamine derivatives is characterized by the presence of a cyclopropane ring, which can influence the overall geometry and reactivity of the molecule. For instance, the crystal and molecular structure analysis of a related compound, "7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] cyclohepten-11-one," reveals that the cyclopropane ring can be part of a larger heterocyclic system and can influence the crystalline properties of the compound . This information can be extrapolated to infer that "N-(4-chlorobenzyl)cyclopropanamine" may also exhibit unique structural features due to the presence of the cyclopropane ring.

Chemical Reactions Analysis

Cyclopropylamines participate in various chemical reactions, often leveraging the ring strain of the cyclopropane for reactivity. The comparison of cyclopropylamine with n-propylamine indicates that the ring strain can affect the strength of hydrogen bonding and the acidity of the amine, which in turn influences its reactivity in chemical associations . This suggests that "N-(4-chlorobenzyl)cyclopropanamine" may also exhibit distinct reactivity patterns compared to its non-cyclic analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylamine derivatives are influenced by their molecular structure. The ring strain in cyclopropylamines can lead to higher acidity and unique bonding interactions compared to their open-chain analogs . Additionally, the presence of substituents such as a chlorobenzyl group can further modify these properties, potentially affecting the compound's solubility, boiling point, and stability. The crystal structure of a related compound provides insights into the potential intermolecular interactions and solid-state properties that "N-(4-chlorobenzyl)cyclopropanamine" might exhibit .

Scientific Research Applications

Understanding the Role of Similar Compounds in Scientific Research

  • Molecular Mechanism and Toxicity Studies : Research on compounds like cyclophosphamide provides insights into the molecular mechanisms of action and potential toxicity, which can be critical in understanding similar compounds' effects on biological systems. Cyclophosphamide studies focus on its mechanisms of action, selective immune effects, and implications for treating various diseases, which can inform research on related chemical entities (Iqubal et al., 2019).

  • Pharmacological Applications : Investigations into compounds like milnacipran, a cyclopropane derivative, highlight the diverse pharmacological applications of such chemicals, ranging from depression treatment to potential uses in other neurological disorders. This underscores the importance of exploring various scientific and therapeutic applications of cyclopropane derivatives, including "N-(4-chlorobenzyl)cyclopropanamine" (Spencer & Wilde, 1998).

  • Biochemical and Structural Studies : The structural analysis of lipid bilayers affected by compounds like cyclopropane reveals the subtle yet significant impacts such chemicals can have on biological membranes. These studies are crucial for understanding how similar compounds might interact with and alter cellular structures and functions (Franks & Lieb, 1979).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJABFVIDLTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405957
Record name N-(4-chlorobenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)cyclopropanamine

CAS RN

19271-24-0
Record name N-(4-chlorobenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-chlorophenyl)methyl]cyclopropanamine
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